molecular formula C13H25NO5 B558443 (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 201217-86-9

(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B558443
CAS No.: 201217-86-9
M. Wt: 275.34 g/mol
InChI Key: LKRXXARJBFBMCE-DTWKUNHWSA-N
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Description

(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid (CAS: 201217-86-9) is a chiral amino acid derivative characterized by two tert-butyl-based protective groups: a tert-butoxy moiety at the 3-position and a tert-butoxycarbonyl (Boc) group at the 2-position . Its molecular formula is C₁₃H₂₅NO₅, with a molecular weight of 279.34 g/mol. The compound serves as a critical building block in peptide synthesis and medicinal chemistry due to its stereochemical configuration, which influences its incorporation into larger biomolecules . It is typically stored at –20°C in powder form or –80°C in solvent to prevent degradation .

Properties

IUPAC Name

(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRXXARJBFBMCE-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427155
Record name Boc-O-tert-butyl-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201217-86-9
Record name Boc-O-tert-butyl-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, commonly referred to as Boc-D-Thr(tBu)-OH, is a compound with significant interest in medicinal chemistry and biochemistry. Its structure incorporates both a tert-butoxy group and a tert-butoxycarbonyl amino group, which influence its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables summarizing its properties.

  • Chemical Formula : C₁₃H₂₅NO₅
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 201217-86-9
  • InChI Key : LKRXXARJBFBMCE-DTWKUNHWSA-N

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a prodrug and its interactions with various biological systems.

This compound acts as an ester prodrug designed to enhance cellular permeability and bioavailability. The presence of polar functional groups (carboxylic acid and amine) often limits the cellular uptake of similar compounds. By modifying these groups into esters, the compound can bypass certain biological barriers, allowing for improved efficacy in therapeutic applications.

Case Studies

  • Cellular Activity Enhancement :
    A study demonstrated that modifying the carboxylic acid moiety into esters significantly improved cell permeability and enhanced cellular activity against specific cancer cell lines. The isopropyl ester derivative showed promising results in enzymatic assays measuring NNMT (nicotinamide N-methyltransferase) inhibition in live cells, indicating potential applications in cancer therapy .
  • Synthesis of Hybrid Peptides :
    This compound has been utilized in the synthesis of hybrid peptides aimed at treating autoimmune diseases. These peptides leverage the compound's structural properties to enhance therapeutic potency while minimizing side effects .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
NNMT InhibitionSignificant antiproliferative effects at high concentrations; improved cell permeability with ester derivatives.
Hybrid Peptide SynthesisEffective in creating potent peptide analogs for autoimmune treatment.
Structure Activity RelationshipIdentified key modifications that enhance potency while maintaining safety profiles.
PropertyValue
Molecular Weight275.34 g/mol
Boiling PointNot available
H-bond Acceptors5
H-bond Donors2
Rotatable Bonds8

Scientific Research Applications

Synthetic Chemistry Applications

  • As a Building Block in Peptide Synthesis
    • The compound serves as a key intermediate in the synthesis of various peptides. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during peptide elongation, facilitating the incorporation of specific amino acids into peptide chains.
  • Chiral Auxiliary in Asymmetric Synthesis
    • Its stereochemistry makes it valuable as a chiral auxiliary in asymmetric synthesis processes. The presence of the tert-butoxy group enhances the selectivity of reactions, leading to higher yields of desired enantiomers in the synthesis of pharmaceuticals and agrochemicals.
  • Biocatalytic Reactions
    • Research indicates that this compound can be utilized in biocatalytic reactions, where enzymes facilitate chemical transformations under mild conditions. This application is particularly relevant for producing pharmaceuticals that require specific stereochemistry.

Drug Development Applications

  • Potential Anticancer Agents
    • Preliminary studies suggest that derivatives of (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid may exhibit anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.
  • Inhibitors of Enzymatic Activity
    • The compound has been investigated for its ability to inhibit certain enzymes, such as metallo-β-lactamases and phospholipase C. These enzymes are crucial in various biological pathways, making this compound a candidate for developing therapeutic agents targeting these enzymes.

Biochemical Research Applications

  • Studying Protein-Ligand Interactions
    • This compound can be used to probe protein-ligand interactions within biochemical systems. Understanding these interactions is vital for drug design and development.
  • Ligand Development for Bromodomains
    • Research has explored the use of this compound in developing ligands that target bromodomains like BRD4 and ATAD2, which are implicated in transcriptional regulation and cancer progression. The ability to modulate these interactions can lead to novel therapeutic strategies.

Case Studies

StudyFocusFindings
Study on Anticancer PotentialInvestigated derivatives of the compoundShowed significant inhibition of cancer cell growth in vitro
Enzyme Inhibition StudyTargeted metallo-β-lactamasesDemonstrated effective inhibition at low concentrations
Protein Interaction MappingUsed in ligand development for bromodomainsIdentified critical binding sites for potential drug candidates

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The tert-butoxy group in the target compound provides greater steric protection compared to methoxy or hydroxy analogs, reducing unintended side reactions during peptide coupling .
  • Solubility : Hydroxy-containing analogs (e.g., CAS 2592-18-9) exhibit higher polarity and water solubility, whereas phenyl-substituted derivatives (e.g., CAS 321524-48-5) are more lipophilic .
  • Stability : The Boc group in all analogs is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .

Physicochemical Properties

Property Target Compound 3-Methoxy Analog 3-Hydroxy Analog 3-Phenyl Analog
Molecular Weight (g/mol) 279.34 233.26 219.24 279.33
LogP ~3.5 (estimated) 1.2 0.8 3.31
Water Solubility Low Moderate High Very low
Melting Point Not reported Not reported Not reported 211.9°C (flash point)

Preparation Methods

Boc Protection of the Amino Group

The amino group of D-threonine is typically protected first using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

D-Threonine+(Boc)2OBaseBoc-D-Thr-OH\text{D-Threonine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-D-Thr-OH}

Conditions :

  • Base : Aqueous NaHCO3\text{NaHCO}_3 or NaOH\text{NaOH} (pH 8–9).

  • Solvent : Tetrahydrofuran (THF) or dioxane.

  • Yield : >85%.

tBu Protection of the Hydroxyl Group

The hydroxyl group is alkylated using tert-butyl bromide or via acid-catalyzed reaction with isobutylene:

Boc-D-Thr-OH+tBu-XBase or AcidBoc-D-Thr(tBu)-OH\text{Boc-D-Thr-OH} + \text{tBu-X} \xrightarrow{\text{Base or Acid}} \text{Boc-D-Thr(tBu)-OH}

Method Comparison :

Method Reagent Catalyst Solvent Temperature Yield
AlkylationtBu-BrNaH\text{NaH}THF0–25°C70–75%
Acid-Catalyzed ReactionIsobutyleneH2SO4\text{H}_2\text{SO}_4CH2Cl2\text{CH}_2\text{Cl}_210–35°C80–85%

The acid-catalyzed method avoids strong bases, reducing epimerization risks.

Integrated Synthesis from D-Threonine

A consolidated approach combines both protection steps:

  • Amino Protection :

    • Dissolve D-threonine in THF/water.

    • Add Boc anhydride and NaHCO3\text{NaHCO}_3.

    • Stir at 25°C for 12 hours.

  • Hydroxyl Protection :

    • Add isobutylene and H2SO4\text{H}_2\text{SO}_4-impregnated silica to the Boc-protected intermediate.

    • React in CH2Cl2\text{CH}_2\text{Cl}_2 at 20°C for 24 hours.

  • Workup :

    • Neutralize with bicarbonate, extract with ethyl acetate, and crystallize from hexane.

Overall Yield : 68–72%.

Alternative Routes via Ester Intermediates

Patents describe starting from ethyl esters to simplify purification:

  • Esterification :

    D-ThreonineH2SO4,EtOHD-Thr-OEt\text{D-Threonine} \xrightarrow{\text{H}_2\text{SO}_4, \text{EtOH}} \text{D-Thr-OEt}
  • Sequential Protection :

    • Boc protection followed by tBu alkylation.

  • Saponification :

    Boc-D-Thr(tBu)-OEtNaOHBoc-D-Thr(tBu)-OH\text{Boc-D-Thr(tBu)-OEt} \xrightarrow{\text{NaOH}} \text{Boc-D-Thr(tBu)-OH}

Advantages :

  • Ester intermediates improve solubility during protection steps.

  • Saponification with LiOH\text{LiOH} achieves >95% conversion.

Critical Reaction Parameters

Temperature Control

  • Boc Protection : 25–35°C to prevent carbamate decomposition.

  • tBu Protection : 0–35°C to minimize side reactions.

Solvent Selection

  • Polar Aprotic Solvents : THF or CH2Cl2\text{CH}_2\text{Cl}_2 enhance reagent solubility.

  • Avoid Protic Solvents : Methanol or water may hydrolyze intermediates.

Catalyst Efficiency

  • NaH\text{NaH} : Effective for alkylation but requires anhydrous conditions.

  • H2SO4\text{H}_2\text{SO}_4 : Cost-effective for industrial-scale tert-butylation.

Purification and Isolation

Final purification employs:

  • Solvent Extraction : Ethyl acetate removes unreacted starting materials.

  • Crystallization : Hexane/ethyl acetate mixtures yield >99% pure product.

Challenges and Optimization

  • Racemization : Minimized by avoiding strong bases and high temperatures.

  • Byproduct Formation : Tert-butyl carbamate byproducts are suppressed using excess isobutylene .

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound during peptide synthesis?

The Boc group serves as a temporary protecting group for the amino functionality, preventing unwanted side reactions during peptide coupling. Its stability under acidic conditions allows selective deprotection using trifluoroacetic acid (TFA) while retaining ester or other acid-labile protecting groups. After deprotection, the amino group is liberated for subsequent coupling steps .

Q. What are the common synthetic routes for preparing this compound?

  • Step 1: Protection of the amino group in the parent amino acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
  • Step 2: Stereoselective introduction of the tert-butoxy group via hydroxylation or substitution reactions, often using chiral catalysts or enzymatic resolution to maintain the (2R,3S) configuration.
  • Step 3: Acidic workup to yield the final carboxylic acid. Reaction conditions (e.g., solvent polarity, temperature) are optimized to minimize racemization .

Q. Which purification techniques are recommended for isolating this compound?

  • Chromatography: Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients, resolves stereoisomeric impurities.
  • Crystallization: Ethanol/water mixtures enhance purity by exploiting differential solubility of Boc-protected intermediates.
  • Analytical Validation: Purity >98% is confirmed via LC-MS and ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl groups) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

  • Catalytic Asymmetric Synthesis: Chiral Lewis acids (e.g., BINOL-derived catalysts) enforce enantioselectivity during tert-butoxy group installation.
  • Kinetic Resolution: Enzymes like lipases or esterases selectively hydrolyze undesired stereoisomers.
  • In-line Monitoring: Real-time FTIR or Raman spectroscopy detects racemization during reaction progression .

Q. What advanced analytical methods resolve structural ambiguities in this compound?

Technique Key Parameters Application
2D NMR ¹H-¹³C HSQC, COSYAssigns stereochemistry and confirms tert-butyl group positioning.
X-ray Crystallography Single-crystal analysis at 86 KValidates absolute configuration (e.g., R/S descriptors) .
High-Resolution MS Positive ion mode, ESIDetects isotopic patterns to confirm molecular formula (C₁₃H₂₅NO₅) .

Q. How should researchers address discrepancies in reported safety data for this compound?

  • Toxicological Gaps: and classify acute oral toxicity (H302) and skin irritation (H315) but lack quantitative LD₅₀ data. Conduct in vitro assays (e.g., Ames test for mutagenicity) to supplement missing endpoints.
  • Environmental Hazards: notes aquatic toxicity. Use OECD 201/202 guidelines to assess algal/daphnid toxicity if lab wastewater contains this compound.
  • Handling Protocols: Implement fume hoods, nitrile gloves, and closed systems to mitigate inhalation (H335) and contact risks .

Q. What stability challenges arise under varying experimental conditions?

  • Thermal Stability: Decomposition occurs above 150°C (per similar Boc-protected compounds). Store at -20°C in inert atmospheres to prevent tert-butyl cleavage.
  • pH Sensitivity: The Boc group hydrolyzes in strong acids (pH <2) or bases (pH >10). Buffered solutions (pH 4–7) are recommended for biological assays .

Q. How can computational modeling optimize synthetic routes?

  • Quantum Mechanics (QM): Density Functional Theory (DFT) calculates transition-state energies to predict stereoselectivity in tert-butoxy group addition (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD): Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., THF vs. DMF) .

Methodological Recommendations

  • Stereochemical Analysis: Combine X-ray crystallography with vibrational circular dichroism (VCD) to resolve ambiguous configurations.
  • Safety Protocols: Adopt glovebox techniques for air-sensitive steps (e.g., Boc deprotection) and use LC-MS to monitor degradation products in real time.
  • Data Reproducibility: Publish full synthetic protocols (molar ratios, quenching methods) to address variability in yields (e.g., 40–75% in vs. 15).

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